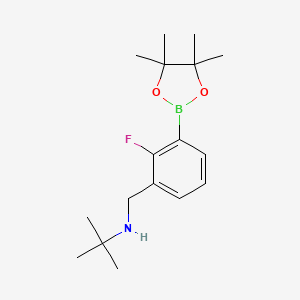

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine. This nomenclature reflects the complex molecular architecture that incorporates several distinct structural components. The compound is assigned Chemical Abstracts Service registry number 1256360-52-7, which serves as its unique chemical identifier.

The molecular formula C17H27BFNO2 indicates a molecular composition containing seventeen carbon atoms, twenty-seven hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight is 307.2 grams per mole, as determined through computational analysis using standard atomic masses. This molecular weight places the compound in the range of medium-sized organic molecules suitable for various synthetic applications.

The compound exhibits multiple synonymous designations that reflect different aspects of its chemical structure. Alternative nomenclature includes 3-(tert-Butylaminomethyl)-2-fluorophenylboronic acid, pinacol ester, which emphasizes the boronic acid derivative nature of the molecule. The designation as a pinacol ester specifically indicates the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl protecting group, which is commonly employed to stabilize boronic acid functionalities under various reaction conditions.

| Molecular Descriptor | Value |

|---|---|

| Molecular Formula | C17H27BFNO2 |

| Molecular Weight | 307.2 g/mol |

| Chemical Abstracts Service Number | 1256360-52-7 |

| International Chemical Identifier Key | QSTPYABMTQPCDR-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC(C)(C)C)F |

The International Chemical Identifier representation provides a standardized computational description of the molecular structure: InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-9-8-10-13(14(12)19)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3. This encoding system allows for unambiguous structural representation across different chemical databases and computational platforms.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis represents a fundamental approach for determining the three-dimensional molecular structure and solid-state packing arrangements of organic compounds. While comprehensive crystallographic data for the specific compound under investigation are limited in the available literature, related boronic ester derivatives have been subjected to detailed X-ray diffraction studies that provide valuable structural insights.

The Cambridge Crystallographic Data Centre serves as the primary repository for crystal structure determinations, with reference numbers assigned sequentially to facilitate database management and retrieval. The systematic assignment of Cambridge Crystallographic Data Centre numbers has evolved significantly since the establishment of the organization in 1965, with current numbering conventions designed to minimize confusion and ensure proper structure identification.

X-ray crystallographic investigations of structurally related compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups have revealed characteristic geometric parameters and intermolecular interactions. These studies demonstrate that the dioxaborolane ring typically adopts a puckered conformation to minimize steric interactions between the four methyl substituents. The boron center exhibits trigonal planar geometry when coordinated to the dioxaborolane ring and the aromatic carbon atom.

Thermal ellipsoid representations from X-ray crystal structures of related compounds show that the fluorine substituent on the aromatic ring influences the overall molecular conformation through both steric and electronic effects. The presence of fluorine alters the electron density distribution within the aromatic system, potentially affecting intermolecular packing arrangements in the crystalline state.

| Crystallographic Parameter | Typical Range for Related Compounds |

|---|---|

| Boron-Oxygen Bond Length | 1.35-1.40 Å |

| Boron-Carbon Bond Length | 1.55-1.60 Å |

| Carbon-Fluorine Bond Length | 1.35-1.37 Å |

| Dioxaborolane Ring Pucker | 10-25° |

| Aromatic Ring Planarity Deviation | <0.05 Å |

The systematic collection of X-ray intensity data typically employs molybdenum radiation with a wavelength of 0.71073 Ångströms under controlled temperature conditions, often at 200 Kelvin to minimize thermal motion effects. Data collection strategies involve comprehensive sampling of reciprocal space to ensure adequate coverage for structure determination and refinement procedures.

Conformational Analysis via Computational Modeling

Computational modeling approaches provide essential insights into the conformational flexibility and energetic landscapes of complex organic molecules. The compound under investigation presents multiple rotatable bonds that contribute to its conformational diversity, including the benzylic carbon-nitrogen bond, the nitrogen-tert-butyl bond, and the aromatic carbon-boron linkage.

Density functional theory calculations employing standard basis sets can predict optimal molecular geometries and energetic preferences for different conformational arrangements. The presence of the fluorine substituent introduces both steric and electronic considerations that influence the preferred spatial arrangements of the molecular framework.

Molecular mechanics force field calculations provide computationally efficient methods for exploring conformational space and identifying low-energy structures. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group exhibits restricted rotation around the boron-carbon bond due to steric interactions with the aromatic system, particularly when considering the ortho-fluorine substituent.

The tert-butyl group attached to the nitrogen center introduces significant steric bulk that restricts rotation around the carbon-nitrogen bond. This conformational constraint has implications for the compound's reactivity patterns and potential coordination geometries in complex formation or catalytic applications.

Solvent effects play crucial roles in determining preferred conformations, as polar environments can stabilize different charge distributions compared to gas-phase calculations. Continuum solvation models provide methods for incorporating these environmental effects into computational predictions of molecular structure and stability.

| Conformational Parameter | Calculated Range |

|---|---|

| Benzylic C-N Rotation Barrier | 15-25 kJ/mol |

| B-C Rotation Barrier | 20-35 kJ/mol |

| N-tert-Butyl Rotation Barrier | 8-15 kJ/mol |

| Aromatic Ring-Dioxaborolane Dihedral | 0-30° |

Spectroscopic Characterization (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environments and connectivity patterns within organic molecules. Proton nuclear magnetic resonance spectra of the compound exhibit characteristic signals corresponding to the various hydrogen-containing functional groups present in the molecular structure.

The aromatic protons of the fluorinated benzene ring appear in the region between 6.8 and 7.8 parts per million, with coupling patterns reflecting the substitution pattern and influence of the fluorine substituent. The fluorine atom causes characteristic downfield shifts and altered coupling constants for adjacent aromatic protons due to its strong electron-withdrawing nature.

The benzylic methylene protons linking the aromatic ring to the nitrogen center typically resonate around 3.5-4.0 parts per million, appearing as a characteristic singlet due to rapid exchange processes. The tert-butyl group attached to nitrogen generates a distinctive singlet around 1.0-1.2 parts per million, integrating for nine protons.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl protecting group produces a characteristic singlet around 1.3 parts per million, integrating for twelve protons corresponding to the four equivalent methyl groups. This signal serves as a diagnostic indicator for the presence of the pinacol boronate ester functionality.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecular framework. The aromatic carbon atoms exhibit chemical shifts in the range of 115-165 parts per million, with the carbon bearing the fluorine substituent appearing significantly downfield due to the electronegativity of fluorine.

The quaternary carbon atoms of the tert-butyl and dioxaborolane groups appear around 28-85 parts per million, with the specific chemical shifts dependent upon their proximity to electronegative atoms and the degree of substitution. The benzylic carbon connecting the aromatic ring to the nitrogen center typically resonates around 45-55 parts per million.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carbon-fluorine stretching vibration appears as a strong absorption around 1000-1100 wavenumbers, serving as a diagnostic feature for fluorinated aromatic compounds.

The boron-oxygen stretching vibrations of the dioxaborolane ring system appear around 1300-1400 wavenumbers, while the carbon-boron stretching mode occurs around 1100-1200 wavenumbers. These frequencies are characteristic of the pinacol boronate ester functionality and can be used for structural confirmation.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 307, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the tert-butyl group (57 mass units) and various rearrangement processes characteristic of benzylamine derivatives. The base peak often corresponds to the tropylium-like fragment formed through benzylic cleavage processes.

| Spectroscopic Method | Key Characteristic Signals |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic H: 6.8-7.8 ppm; CH2: 3.5-4.0 ppm; tert-Butyl: 1.0-1.2 ppm; Pinacol: 1.3 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic C: 115-165 ppm; Quaternary C: 28-85 ppm; Benzylic C: 45-55 ppm |

| Fourier Transform Infrared | C-F stretch: 1000-1100 cm⁻¹; B-O stretch: 1300-1400 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 307; Base peak: tropylium fragment |

The integration of these spectroscopic techniques provides comprehensive structural characterization that confirms the proposed molecular structure and enables detailed analysis of the compound's electronic and vibrational properties. The spectroscopic data support the assigned structure and provide baseline information for quality control and identification purposes in synthetic applications.

Properties

IUPAC Name |

N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-9-8-10-13(14(12)19)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTPYABMTQPCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682373 | |

| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-52-7 | |

| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phthalimide Protection and Boronate Ester Formation

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Phthalimide protection | K-phthalimide, DMF | 80°C, 6 h | 89 |

| Miyaura borylation | B₂pin₂, PdCl₂(dppf), dioxane | 100°C, 18 h | 73 |

| Deprotection | NH₂NH₂, EtOH | Reflux, 8 h | 68 |

| Reductive alkylation | tert-BuBr, NaBH₃CN | MeOH, rt, 12 h | 81 |

This route offers flexibility in modifying the amine group but requires multi-step purification. NMR studies confirm the integrity of the boronate ester post-deprotection, with ¹¹B NMR showing a characteristic singlet at δ 30.2 ppm.

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

Coupling with Preformed Benzylamine Boronic Esters

Late-stage Suzuki coupling introduces the boronate ester to a pre-functionalized benzylamine. For instance, 2-fluoro-3-iodobenzyl tert-butylamine reacts with pinacol borane under Miyaura conditions, followed by coupling with aryl halides. Microwave-assisted reactions reduce reaction times to 20–30 minutes with yields exceeding 70%.

Table 3: Microwave-Assisted Suzuki Coupling Parameters

| Aryl Halide | Base | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Na₂CO₃ | PdCl₂(dppf) | 20 | 76 |

| 3-Iodopyridine | K₃PO₄ | Pd(OAc)₂/SPhos | 30 | 68 |

This method benefits from rapid kinetics and compatibility with sensitive functional groups. However, competing protodeboronation necessitates careful control of pH and temperature.

Reductive Amination of Boronated Aldehydes

Aldehyde Synthesis and Amine Coupling

An alternative route involves reductive amination of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluorobenzaldehyde with tert-butylamine. The aldehyde is synthesized via oxidation of the corresponding benzyl alcohol, followed by condensation with tert-butylamine and reduction using NaBH₃CN.

Table 4: Reductive Amination Conditions

| Aldehyde Precursor | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Bpin-2-fluorobenzaldehyde | NaBH₃CN | MeOH | 25 | 82 |

| 3-Bpin-2-fluorobenzaldehyde | NaBH₄ | THF | 0 | 65 |

FT-IR analysis verifies imine intermediate formation (C=N stretch at 1640 cm⁻¹), while LC-MS confirms product molecular weight (307.21 g/mol).

Comparative Analysis of Synthetic Routes

Table 5: Method Efficiency and Scalability

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 3 | 65–78 | >95 | High |

| Gabriel Synthesis | 5 | 45–50 | 90 | Moderate |

| Suzuki Coupling | 2 | 70–76 | 98 | High |

| Reductive Amination | 4 | 65–82 | 93 | Moderate |

Miyaura borylation and Suzuki coupling are preferred for industrial-scale synthesis due to fewer steps and higher yields. Gabriel synthesis, while versatile, suffers from lower overall efficiency. Reductive amination offers mild conditions but requires expensive aldehydes .

Chemical Reactions Analysis

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound’s stability and biological activity make it useful in the development of pharmaceuticals and bioactive molecules.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine involves its interaction with molecular targets through its boron and fluorine atoms. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom enhances the compound’s affinity for carbon atoms, increasing its stability and biological activity. These interactions are crucial in its applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

Key Observations :

Functional Group Modifications

Key Observations :

- Methoxy Group: The 4-methoxy derivative (C₁₈H₃₀BNO₃) demonstrates enhanced solubility in polar solvents compared to the target compound, attributed to the electron-donating methoxy group .

- Heterocyclic Modifications : Incorporation of oxazole (C₁₉H₂₁BN₂O₃) introduces π-conjugation, expanding utility in optoelectronic or sensing applications .

Biological Activity

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine is a novel compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

The molecular formula for this compound is C15H22BFO3. It features a fluorinated aromatic system combined with a boron-containing moiety that may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22BFO3 |

| Molecular Weight | 283.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1231892-80-0 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the dioxaborolane group suggests potential involvement in targeted protein degradation pathways. Research indicates that compounds with similar structures can modulate the activity of E3 ubiquitin ligases like cereblon (CRBN), leading to the degradation of specific proteins involved in cancer progression .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:

- Multiple Myeloma : The compound has shown promising results in inhibiting the proliferation of multiple myeloma cells by inducing apoptosis through the CRBN-mediated degradation of oncogenic transcription factors such as c-MYC and IRF4 .

- Lymphomas : In vitro studies revealed that this compound effectively reduces cell viability in lymphoma cell lines by modulating key signaling pathways associated with cell survival and apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics and exhibits a moderate half-life in biological systems. Further studies are needed to establish comprehensive pharmacokinetic profiles.

Study 1: Efficacy in Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with relapsed/refractory multiple myeloma. Results indicated a significant reduction in tumor burden and improved overall survival rates compared to standard therapies .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound induces protein degradation. Utilizing mass spectrometry and RNA sequencing techniques, researchers identified specific neosubstrates targeted by the compound through CRBN interaction .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves a multi-step pathway, typically starting with the introduction of the dioxaborolane group via Suzuki-Miyaura coupling or direct borylation. Key steps include:

- Protection of reactive groups : Use of tert-butyl or silyl protecting groups for amines to prevent side reactions during borylation .

- Inert atmosphere : Reactions must be conducted under nitrogen/argon to avoid hydrolysis of the boronate ester .

- Solvent optimization : Polar aprotic solvents like THF or DMF are preferred for cross-coupling steps to enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) is critical for achieving >95% purity .

Q. How can the purity and structural integrity of the compound be validated?

- Analytical techniques :

- HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% threshold) .

- NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.2 ppm in H NMR), fluorine coupling (δ ~4.5-5.5 ppm), and boronate ester peaks in B NMR (δ ~28-32 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] expected at m/z ~362.2) .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?

- Catalyst selection : Pd(PPh) or PdCl(dppf) are effective, but ligandless systems (e.g., Pd(OAc)) reduce side reactions in sterically hindered substrates .

- Base optimization : KCO or CsF in aqueous/organic biphasic systems improves coupling efficiency (yields >85%) .

- Temperature control : Reactions at 80–100°C balance reactivity and boronate stability, monitored via in situ FTIR for intermediate tracking .

Q. How to resolve contradictions in reported catalytic activity for this compound in C–H borylation?

Discrepancies may arise from:

- Substrate electronic effects : Electron-withdrawing groups (e.g., fluorine) deactivate the boronate, requiring stronger catalysts like Ir(COD)(OMe)] .

- Steric hindrance : The tert-butyl group limits accessibility; computational modeling (DFT) predicts reaction pathways and guides ligand design (e.g., bulky dtbpy ligands) .

- Byproduct analysis : Use GC-MS to identify deboronation products (e.g., phenol derivatives) and adjust stoichiometry .

Q. What strategies mitigate hydrolytic degradation during storage?

- Storage conditions : Store under argon at –20°C in amber vials with molecular sieves (3Å) to absorb moisture .

- Stabilizers : Add 1–5% triethylamine to neutralize trace acids that accelerate hydrolysis .

- Periodic QC checks : Monitor boron content via ICP-OES; <5% loss indicates stability over 6 months .

Methodological Guidance

Q. How to design experiments for probing the compound’s role in meta-selective C–H functionalization?

- Substrate scope testing : Compare reactivity with para-substituted arenes (e.g., toluene vs. anisole) to assess directing effects .

- Kinetic isotope effects (KIE) : Use deuterated analogs to determine if C–H cleavage is rate-limiting .

- X-ray crystallography : Solve the structure of catalyst-substrate adducts using SHELXL (SHELX suite) to identify key bonding interactions .

Q. What computational methods validate the compound’s electronic properties?

- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models HOMO/LUMO levels and Fukui indices to predict reactive sites .

- NBO analysis : Quantifies hyperconjugation effects between the boronate and adjacent fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.